molecular formula C12H10ClN3O B2947516 2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide CAS No. 1436187-17-5

2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide

Cat. No.: B2947516
CAS No.: 1436187-17-5
M. Wt: 247.68
InChI Key: NMFXKBNUMGYFBJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methylpyridin-3-yl)pyridine-4-carboxamide is a pyridine carboxamide derivative that serves as a versatile intermediate in medicinal chemistry and drug discovery. This compound provides a privileged scaffold for the design and synthesis of novel therapeutic agents. Pyridine carboxamide derivatives are extensively investigated for their potential to inhibit key enzymatic processes . For instance, related molecular frameworks have demonstrated significant activity as urease inhibitors, which is a relevant target for conditions involving Helicobacter pylori and infectious kidney stones . Furthermore, structurally similar pyridine carboxamide compounds are the subject of patent literature for their application as anticancer agents, highlighting the value of this chemical class in developing new oncology therapeutics . The presence of the carboxamide linkage and halogen substituents in its structure makes it a valuable precursor for further chemical modifications, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various biological targets. This reagent is exclusively for use in laboratory research to advance the development of new pharmaceutical compounds and biochemical probes.

Properties

IUPAC Name

2-chloro-N-(2-methylpyridin-3-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-8-10(3-2-5-14-8)16-12(17)9-4-6-15-11(13)7-9/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFXKBNUMGYFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide typically involves the reaction of 2-chloro-4-methylpyridine with nicotinoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory mediators and microbial enzymes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structural analogues differ primarily in substituent type, position, and heterocyclic components. Key examples include:

Compound Name Substituents Molecular Weight Key Features Reference
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide Chloro (C2, pyridine); methyl (C4, pyridine); amide (C3) Not provided Higher halogenation increases lipophilicity; optimized synthesis yield (90.3%)
2-Chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide Dicyanoimidazole substituent on amide nitrogen 339.79 Electron-withdrawing cyano groups enhance polarity; potential solubility issues
2-Chloro-N-(3-iodophenyl)pyridine-4-carboxamide Iodo-substituted phenyl group on amide nitrogen 358.56 Bulky iodine atom increases steric hindrance; LogP = 3.98 (high lipophilicity)
2-Chloro-N-(2-methoxyphenyl)pyridine-4-carboxamide Methoxy-substituted phenyl group on amide nitrogen Not provided Methoxy group improves solubility via hydrogen bonding; lower melting point inferred
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone ring instead of pyridine; chloro-phenyl group Not provided Enhanced rigidity from thiazolidinone; potential for diverse bioactivity

Key Observations :

  • Halogenation : Chlorine or iodine substituents increase lipophilicity (LogP ~3–4) but may reduce aqueous solubility .
  • Heterocyclic Variations: Thiazolidinone () or imidazole () rings introduce distinct electronic and steric profiles, affecting target binding.

Physicochemical Properties

  • Melting Points : Analogues with multiple aromatic substituents (e.g., ) show higher melting points (268–287°C) due to enhanced crystallinity .
  • Solubility : Methoxy or polar heterocycles (e.g., imidazole in ) improve aqueous solubility, whereas halogenated derivatives () favor organic solvents .
  • Stability: Chlorine substituents may increase stability against metabolic degradation compared to non-halogenated analogues .

Biological Activity

2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C12H9ClN3OC_{12}H_{9}ClN_{3}O and a molecular weight of approximately 247.68 g/mol, is primarily investigated for its antimicrobial, anti-inflammatory, and antiviral properties. This article synthesizes current research findings, case studies, and biological activity data related to this compound.

  • Molecular Formula : C12H9ClN3OC_{12}H_{9}ClN_{3}O
  • Molecular Weight : 247.68 g/mol
  • CAS Number : 1436187-17-5

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound is believed to modulate inflammatory mediators and microbial enzymes, although the precise pathways remain under investigation.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli4.69 µM
Staphylococcus aureus5.64 µM
Enterococcus faecalis8.33 µM
Pseudomonas aeruginosa13.40 µM

These findings suggest that the compound could be developed into an effective antimicrobial agent .

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in various studies. It appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.

3. Antiviral Properties

Notably, this compound has shown promise as a non-nucleoside reverse transcriptase inhibitor (NNRTI), particularly in the context of HIV treatment. Its structural features allow it to bind effectively to reverse transcriptase enzymes, which is critical for inhibiting viral replication .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of pyridine derivatives, including this compound, and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6). The results indicated that certain derivatives exhibited cytotoxic effects, suggesting potential applications in cancer therapy.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship (SAR) of pyridine derivatives, revealing that modifications in substituents significantly influenced their biological activities. The presence of halogen groups was linked to enhanced anti-thrombolytic activity in related compounds, indicating that similar modifications might improve the efficacy of this compound .

Q & A

Q. What are the common synthetic routes for 2-Chloro-N-(2-methylpyridin-3-yl)pyridine-4-carboxamide, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with substituted 2-methylpyridin-3-amine intermediates. Key steps include:

  • Chlorination : Use POCl₃ or SOCl₂ to introduce the chloro group at the 2-position of pyridine.
  • Amide Coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) or PyBOP for amide bond formation between the carboxylic acid and amine .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol improves purity.

Q. Critical Factors for Yield Optimization :

ParameterOptimal ConditionImpact on Yield
Reaction Temperature0–5°C (coupling step)Prevents side reactions
SolventDry DMF or THFEnhances reagent solubility
CatalystDMAP (for acyl activation)Increases coupling efficiency
Stoichiometry1.2:1 (acid:amine)Minimizes unreacted starting material

Yield discrepancies (>20%) may arise from moisture sensitivity or incomplete activation of the carboxyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., pyridine protons at δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolve ambiguities in solid-state structure (e.g., dihedral angles between pyridine rings) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error to validate purity.

Q. Resolving Data Conflicts :

  • Case Example : If NMR suggests a planar conformation but X-ray shows a twisted geometry (e.g., 15° dihedral angle), conduct variable-temperature NMR to assess dynamic behavior in solution .
  • Cross-Validation : Compare IR carbonyl stretches (1650–1700 cm⁻¹) with computational DFT calculations to verify amide bond geometry .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical software (Gaussian, ORCA) to model intermediates in nucleophilic aromatic substitution (SNAr) at the 2-chloro position. Compare activation energies for different leaving groups .
  • Machine Learning : Train models on existing pyridine derivative reactivity datasets to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Validation : Perform kinetic studies (e.g., UV-Vis monitoring) to confirm computational predictions of reaction rates under varying pH conditions .

Q. What strategies are recommended for analyzing and resolving contradictions in crystallographic data versus solution-phase structural predictions?

Methodological Answer:

  • Dynamic NMR : Measure NOESY/ROESY correlations to detect transient intramolecular interactions (e.g., hydrogen bonding) that differ from static crystal structures .
  • Solvent Effects : Use polarizable continuum models (PCM) in DFT simulations to account for solvation-induced conformational changes .
  • Synchrotron Studies : Collect high-resolution X-ray data (λ = 0.7–1.0 Å) to refine electron density maps and resolve disorder in crystal lattices .

Q. How should researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to:
    • Acidic/alkaline conditions (0.1M HCl/NaOH, 40°C, 24h).
    • Oxidative stress (3% H₂O₂, 25°C, 8h).
  • Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolysis of the amide bond at RT <10% over 7 days) .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under accelerated storage conditions (40°C/75% RH) .

Q. What in vitro methodologies are suitable for evaluating the pharmacological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinase targets (e.g., EGFR, IC₅₀ determination via fluorescence polarization) using ATP-competitive binding protocols .
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HCT-116) after 24h exposure .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via UPLC-QTOF .

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